3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole
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Overview
Description
3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzylthio group and a 2,5-dimethylbenzyl group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a benzyl halide.
Attachment of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the indole nitrogen with 2,5-dimethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylthio group, converting it to a thiol.
Substitution: The indole core can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active indoles.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole depends on its interaction with molecular targets such as enzymes or receptors. The benzylthio and 2,5-dimethylbenzyl groups may enhance binding affinity and specificity to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzylthio)-1H-indole: Lacks the 2,5-dimethylbenzyl group, which may result in different chemical and biological properties.
1-(2,5-dimethylbenzyl)-1H-indole:
3-(methylthio)-1-(2,5-dimethylbenzyl)-1H-indole: Has a methylthio group instead of a benzylthio group, which may alter its chemical behavior.
Uniqueness
The presence of both the benzylthio and 2,5-dimethylbenzyl groups in 3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole makes it unique, potentially offering a combination of properties not found in other similar compounds. This dual substitution pattern can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
3-benzylsulfanyl-1-[(2,5-dimethylphenyl)methyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NS/c1-18-12-13-19(2)21(14-18)15-25-16-24(22-10-6-7-11-23(22)25)26-17-20-8-4-3-5-9-20/h3-14,16H,15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNXSJKXUUJUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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